molecular formula C10H15N3O2 B12629397 N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide CAS No. 919997-11-8

N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide

Cat. No.: B12629397
CAS No.: 919997-11-8
M. Wt: 209.24 g/mol
InChI Key: XDFAJRIDAIMJFL-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide is a β-alaninamide derivative featuring a hydroxy group at the N-terminus and a 2-(pyridin-2-yl)ethyl substituent at the N3 position.

Properties

CAS No.

919997-11-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-hydroxy-3-(2-pyridin-2-ylethylamino)propanamide

InChI

InChI=1S/C10H15N3O2/c14-10(13-15)5-8-11-7-4-9-3-1-2-6-12-9/h1-3,6,11,15H,4-5,7-8H2,(H,13,14)

InChI Key

XDFAJRIDAIMJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNCCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with alpha-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via carbon-carbon bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as catalysts to synthesize pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in oxidative amidation reactions, where methylarenes are oxidized using TBHP in decane . Additionally, it can undergo aerobic oxidative carbon-nitrogen coupling reactions promoted by visible light .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iodine, TBHP, and various catalysts such as magnesium oxide nanoparticles. The reaction conditions often involve mild temperatures and metal-free environments to ensure selective and efficient transformations.

Major Products Formed: The major products formed from the reactions of this compound include various amide derivatives and imidazopyridine compounds. These products are of interest due to their potential biological and therapeutic applications.

Scientific Research Applications

Scientific Research Applications

  • Inhibition of Enzymatic Activity
    • The compound has been identified as an inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition can have implications for diseases characterized by excessive collagen deposition, such as fibrosis and certain types of cancer.
  • Potential Treatment for Neurodegenerative Diseases
    • N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide has shown promise in the context of Alzheimer's disease. Its ability to inhibit beta-secretase activity may contribute to reducing amyloid plaque formation, a hallmark of Alzheimer’s pathology .
  • Antimicrobial Properties
    • Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant infections .
  • Role as a Pharmacophore
    • The compound serves as a pharmacophore in the design of novel therapeutic agents. Its structural features can be modified to create derivatives with enhanced biological activity against specific targets.

Case Studies and Research Findings

StudyFocusFindings
Alzheimer's DiseaseDemonstrated inhibition of beta-secretase activity, suggesting potential for reducing amyloid plaque formation.
Antimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacterial strains, indicating potential for antibiotic development.
Fibrosis ModelsInhibition of collagen synthesis through prolyl-4-hydroxylase inhibition was observed, providing insights into therapeutic applications for fibrotic diseases.

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to therapeutic effects. For example, it may inhibit prolyl-4-hydroxylase activity, thereby affecting collagen synthesis and cellular functions .

Comparison with Similar Compounds

N-Pyridin-2-yl-beta-alanine

  • Structure : β-alanine with a pyridin-2-yl group directly attached to the N-atom (lacking the hydroxy and ethyl substituents of the target compound) .
  • The lack of an ethyl spacer between the pyridine and β-alaninamide backbone decreases lipophilicity and steric bulk.
  • Implications : N-Pyridin-2-yl-beta-alanine may exhibit lower membrane permeability and altered target-binding kinetics compared to the target compound.

N-(2-Ethylphenyl)-N~3~-methyl-N~3~-[2-(methylsulfanyl)ethyl]-beta-alaninamide hydrochloride (50765-54-3)

  • Structure : β-alaninamide with an ethylphenyl group at N, methyl at N3, and a methylsulfanylethyl substituent .
  • Key Differences :
    • The methylsulfanyl group introduces sulfur-mediated electronic effects (e.g., polarizability) absent in the target compound.
    • The ethylphenyl group increases steric hindrance and lipophilicity.
  • Implications : Enhanced metabolic stability may arise from sulfur atoms, but reduced solubility due to bulky substituents.

N-Cyclohexyl-N~3~-[2-(3,4-dichlorophenyl)ethyl]-beta-alaninamide

  • Structure : A β-alaninamide derivative with cyclohexyl and dichlorophenylethyl groups .
  • Key Differences :
    • Dichlorophenyl and cyclohexyl groups contribute to high molecular weight and hydrophobicity.
    • The absence of a hydroxy group limits hydrogen-bonding interactions.

Pyridopyrimidinone Derivatives (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)

  • Structure : Rigid heterocyclic cores with pyridine/pyrazolo-pyridine substituents .
  • Key Differences :
    • The fused heterocyclic system reduces conformational flexibility compared to the β-alaninamide backbone.
    • Pyridine substituents may share electronic similarities with the target compound’s pyridin-2-yl group.
  • Implications : Rigid structures may enhance target selectivity but limit adaptability to dynamic binding sites.

Structural and Functional Analysis

Physicochemical Properties (Inferred)

Property Target Compound N-Pyridin-2-yl-beta-alanine 50765-54-3 Pyridopyrimidinone Derivatives
Molecular Weight Moderate (~250–300 g/mol) Lower (~180–200 g/mol) Higher (~350–400 g/mol) High (~400–500 g/mol)
LogP (Lipophilicity) Moderate (due to ethyl group) Low High (bulky substituents) Moderate to High
Hydrogen-Bond Donors 1 (N-hydroxy) 0 0 0–1
π-π Stacking Potential High (pyridine ring) Moderate Low (sulfur-dominated) High (aromatic cores)

Biological Activity

N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide is a compound of significant interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a hydroxylamine functional group and a pyridine moiety, which are crucial for its biological activity. The structural formula can be represented as follows:

N Hydroxy N3 2 pyridin 2 yl ethyl beta alaninamide\text{N Hydroxy N}_3\text{ 2 pyridin 2 yl ethyl beta alaninamide}
  • Inhibition of β-secretase (BACE1) :
    • BACE1 is an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Inhibition of BACE1 by this compound may reduce amyloid plaque accumulation and thus provide neuroprotective effects .
  • Interaction with Enzymes :
    • The compound may also interact with various enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects on target proteins involved in neurodegeneration .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring and the beta-alaninamide structure can significantly influence the compound's potency and selectivity against BACE1. For instance:

  • Substituting different groups on the pyridine ring can enhance binding affinity and selectivity.
  • The introduction of hydroxyl groups has been shown to improve solubility and bioavailability, crucial for therapeutic effectiveness .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeIC50 Value (nM)Reference
BACE1 Inhibition50
Neuroprotective EffectsNot specified
Enzyme Binding AffinityVaries

Case Studies

  • Alzheimer's Disease Model :
    A study demonstrated that administration of this compound in transgenic mice models reduced amyloid plaque formation significantly compared to controls. Behavioral assessments indicated improved cognitive function in treated animals, suggesting potential clinical relevance .
  • In Vitro Studies :
    In vitro assays showed that the compound effectively inhibited BACE1 activity with an IC50 value of 50 nM, indicating strong potential as a therapeutic agent for Alzheimer's disease .

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